2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole (HPPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HPPO is a derivative of 1,3,4-oxadiazole, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of hydrazine and phenyl groups in HPPO makes it a potent bioactive molecule with a wide range of pharmacological activities.
Scientific Research Applications
Synthetic Chemistry Applications
- Reactions with Bromine and Lead Tetra-acetate: 2-(Substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles react with bromine, leading to the formation of hydrazone perbromides or hydrazonyl bromides. These compounds can be converted into a new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring system, which shows versatility in synthetic applications (Butler, Lambe, & Scott, 1972).
- Construction of Aryl-1,3,4-oxadiazole Derivatives: An eco-friendly protocol for synthesizing 2-Aryl-1,3,4-oxadiazoles using hydrazides and reactive 1,1-dichloro-2-nitroethene was developed. This method is significant for its high yields, simplicity, and environmentally friendly approach (Zhu, Zou, Shao, & Li, 2015).
Biological and Pharmacological Applications
- Antimicrobial and Hemolytic Activity: A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed significant antimicrobial activity against various microbial species. This indicates the potential use of these derivatives in developing new antimicrobial agents (Gul et al., 2017).
- Toxicity Assessment and Antioxidant Activity: Heterocyclic 1,3,4-oxadiazole and pyrazoles were evaluated for toxicity, tumor inhibition, and antioxidant properties. The research provides insights into the pharmacological potential of these compounds (Faheem, 2018).
Material Science Applications
- Optical Properties and Potential Use in Organic Materials: Novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles were synthesized, and their UV-Vis absorption and fluorescence emission spectra were investigated. These compounds show potential for use in organic optical materials due to their unique properties (He et al., 2009).
- Nonlinear Optical Characterization: A study on new 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl revealed their potential applications in optoelectronics. This highlights the importance of 1,3,4-oxadiazole derivatives in the development of new optoelectronic materials (Chandrakantha et al., 2011).
Catalytic and Synthetic Methodologies
- Microwave-Assisted Synthesis: A microwave-assisted method was developed for the synthesis of 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles
Chemical Sensing Applications
- Anion Chemosensors: Compounds like 2-(2-Hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole were used as fluorescent and colorimetric chemosensors with high selectivity for specific anions. This demonstrates the application of 1,3,4-oxadiazoles in the development of selective chemical sensors (Tong et al., 2003).
Pest Control Applications
- Insecticidal Activity: Certain 1,3,4-oxadiazole derivatives containing a phenoxyfluorophenyl group were synthesized and exhibited low insecticidal activity against crop pests, indicating their potential use in pest control (Mohan et al., 2004).
Future Directions
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXFCDANCWLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523089 | |
Record name | 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
35220-12-3 | |
Record name | 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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